molecular formula C40H50O2S B13759545 [1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)- CAS No. 57964-01-9

[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-

Cat. No.: B13759545
CAS No.: 57964-01-9
M. Wt: 594.9 g/mol
InChI Key: QDJMQWBEOMKJKL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is a complex organic compound characterized by its biphenyl structure with hydroxyl and thiobis groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with thiobis groups under controlled conditions. The reaction often requires catalysts such as palladium or nickel and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form biphenyl derivatives with reduced thiobis groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as quinones, halogenated biphenyls, and nitrated biphenyls.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are explored to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

The compound’s potential medicinal properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-ol: A simpler biphenyl derivative with hydroxyl groups.

    3,3’‘-Thiobis[4’,5-bis(1,1-dimethylethyl)-]: A compound with similar thiobis groups but lacking the biphenyl structure.

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- lies in its combination of biphenyl and thiobis groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

57964-01-9

Molecular Formula

C40H50O2S

Molecular Weight

594.9 g/mol

IUPAC Name

2-tert-butyl-6-[3-tert-butyl-5-(4-tert-butylphenyl)-2-hydroxyphenyl]sulfanyl-4-(4-tert-butylphenyl)phenol

InChI

InChI=1S/C40H50O2S/c1-37(2,3)29-17-13-25(14-18-29)27-21-31(39(7,8)9)35(41)33(23-27)43-34-24-28(22-32(36(34)42)40(10,11)12)26-15-19-30(20-16-26)38(4,5)6/h13-24,41-42H,1-12H3

InChI Key

QDJMQWBEOMKJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)SC3=CC(=CC(=C3O)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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